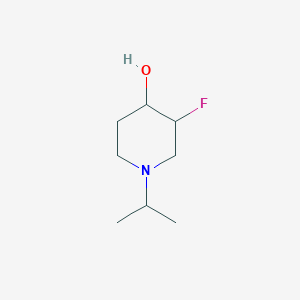
3-Fluoro-1-(propan-2-YL)piperidin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-1-(propan-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom and a hydroxyl group in the compound’s structure makes it an interesting subject for research in medicinal chemistry and drug development.
準備方法
The synthesis of 3-Fluoro-1-(propan-2-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropropan-2-ol and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group.
Synthetic Route: The deprotonated intermediate is then reacted with piperidine to form the desired product. The reaction may require heating and the use of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
化学反応の分析
3-Fluoro-1-(propan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alkane.
科学的研究の応用
3-Fluoro-1-(propan-2-yl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Drug Development: The compound is investigated for its potential therapeutic effects, including its use as an antiviral, anticancer, or anti-inflammatory agent.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Fluoro-1-(propan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters and thereby influencing mood, cognition, and behavior.
類似化合物との比較
3-Fluoro-1-(propan-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
3-Piperidin-4-ylpropan-1-ol: This compound lacks the fluorine atom and has different chemical properties and biological activities.
4-Fluoropiperidine: This compound has a fluorine atom but lacks the hydroxyl group, resulting in different reactivity and applications.
N-Substituted Piperidines: These compounds have various substituents on the nitrogen atom, leading to diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential therapeutic applications.
特性
分子式 |
C8H16FNO |
|---|---|
分子量 |
161.22 g/mol |
IUPAC名 |
3-fluoro-1-propan-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C8H16FNO/c1-6(2)10-4-3-8(11)7(9)5-10/h6-8,11H,3-5H2,1-2H3 |
InChIキー |
QNQKLOVQMOGHND-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(C(C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


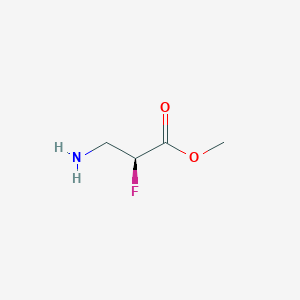

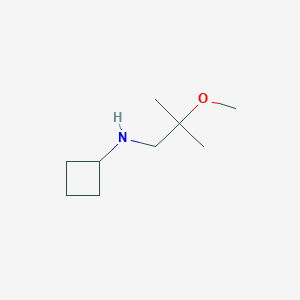
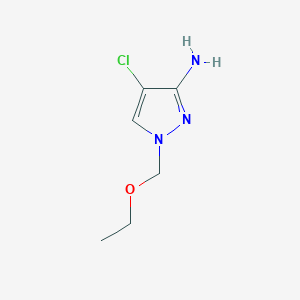
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
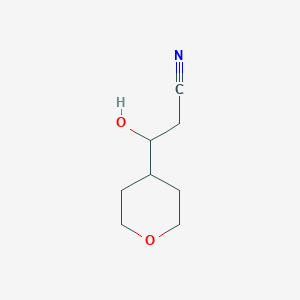
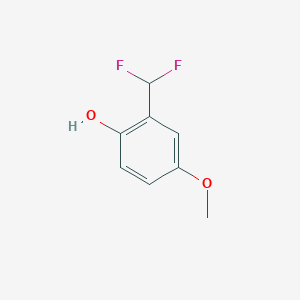
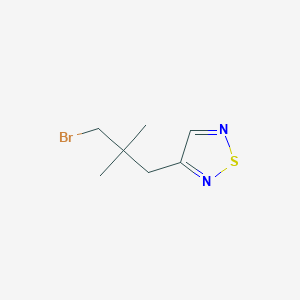
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
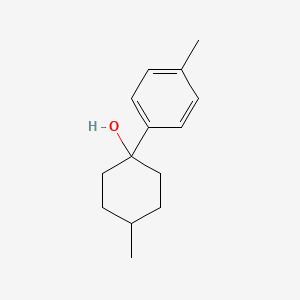
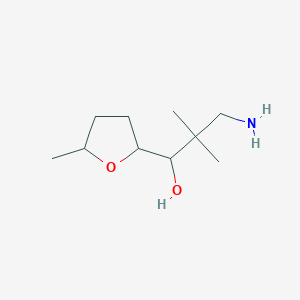
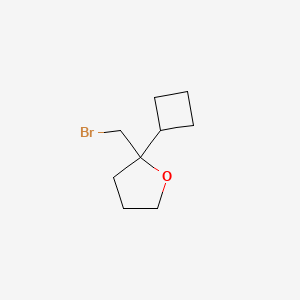
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
